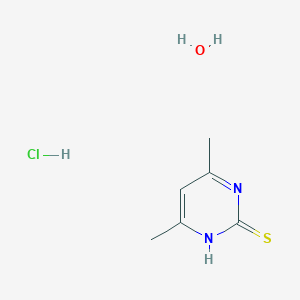
Benzene, 1,1'-tellurobis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-tellurobis[4-methyl-]: is an organotellurium compound with the molecular formula C14H14Te This compound features a tellurium atom bonded to two benzene rings, each substituted with a methyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[4-methyl-] typically involves the reaction of 4-methylphenylmagnesium bromide with tellurium tetrachloride . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The Grignard reagent is prepared by reacting 4-bromotoluene with magnesium turnings in THF. The resulting Grignard reagent is then added to a solution of tellurium tetrachloride, leading to the formation of the desired organotellurium compound .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,1’-tellurobis[4-methyl-] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of tellurium compounds and the flammability of organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-tellurobis[4-methyl-] can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like THF or diethyl ether.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether; reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds, such as telluroxides or tellurones.
Reduction: Lower oxidation state tellurium compounds, potentially leading to the formation of tellurium-metal bonds.
Substitution: Various substituted derivatives of Benzene, 1,1’-tellurobis[4-methyl-], depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,1’-tellurobis[4-methyl-] is used as a precursor in the synthesis of more complex organotellurium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of tellurium chemistry.
Biology and Medicine: Organotellurium compounds, including Benzene, 1,1’-tellurobis[4-methyl-], have shown potential as antioxidants and enzyme inhibitors. Research is ongoing to explore their therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: In materials science, Benzene, 1,1’-tellurobis[4-methyl-] can be used in the fabrication of semiconductors and other electronic materials. Its ability to form stable tellurium-carbon bonds makes it a useful component in the design of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-tellurobis[4-methyl-] in its various applications involves the interaction of the tellurium center with other molecules. In oxidation reactions, the tellurium atom can donate or accept electrons, facilitating redox processes. In biological systems, the tellurium center can interact with thiol groups in proteins, potentially inhibiting enzyme activity or protecting against oxidative damage.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-selenobis[4-methyl-]
- Benzene, 1,1’-sulfobis[4-methyl-]
- Benzene, 1,1’-oxobis[4-methyl-]
Comparison: Benzene, 1,1’-tellurobis[4-methyl-] is unique among its analogs due to the presence of the tellurium atom, which imparts distinct chemical properties. Compared to its sulfur and selenium counterparts, the tellurium compound exhibits different reactivity patterns, particularly in redox reactions. The larger atomic radius and lower electronegativity of tellurium also influence the compound’s stability and reactivity.
Propriétés
Numéro CAS |
834-15-1 |
|---|---|
Formule moléculaire |
C14H14Te |
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
1-methyl-4-(4-methylphenyl)tellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
CUHQHZPLFHORNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Te]C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15077939.png)
![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15077950.png)
![Isopropyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077955.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15077960.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B15077975.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077976.png)
![methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077984.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15077992.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078001.png)
![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078008.png)
![(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078021.png)
